molecular formula C13H8BrCl2NO B3421311 4-bromo-N-(2,5-dichlorophenyl)benzamide CAS No. 21354-25-6

4-bromo-N-(2,5-dichlorophenyl)benzamide

Cat. No.: B3421311
CAS No.: 21354-25-6
M. Wt: 345.0 g/mol
InChI Key: BQZOKSGAOBHKTO-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,5-dichlorophenyl)benzamide is a halogenated benzamide derivative characterized by a bromine substituent at the para position of the benzoyl ring and a 2,5-dichlorophenyl group attached via an amide linkage. Benzamide derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial effects, driven by substituent-dependent electronic and steric effects .

Properties

IUPAC Name

4-bromo-N-(2,5-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(15)5-6-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZOKSGAOBHKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279371
Record name 4-Bromo-N-(2,5-dichlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21354-25-6
Record name 4-Bromo-N-(2,5-dichlorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21354-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-(2,5-dichlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,5-dichlorophenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2,5-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,5-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N-(2,5-dichlorophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structure can be compared to derivatives with variations in the aryl substituents on the benzamide core. Key analogs include:

Compound Name Substituents on Aryl Group Key Structural Differences
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide 3,5-dimethoxy Electron-donating methoxy groups vs. electron-withdrawing Cl
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-trimethoxy Additional methoxy groups enhance solubility
4-Bromo-N-(2,6-difluorophenyl)benzamide 2,6-difluoro Fluorine’s electronegativity alters reactivity
4-Bromo-N-(2-chloro-6-fluorophenyl)benzamide 2-Cl, 6-F Mixed halogen effects on crystal packing

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) increase the electrophilicity of the amide carbonyl, influencing reactivity in nucleophilic substitutions .
  • Methoxy groups improve solubility in polar solvents but reduce thermal stability compared to halogenated analogs .

Key Observations :

  • Higher yields (e.g., 90% in ) are achieved with electron-deficient anilines (e.g., 2-chloro-6-fluoroaniline), which react efficiently with acyl chlorides.
  • Bulky substituents (e.g., 3,5-dimethoxy) may sterically hinder coupling, reducing yields .

Physicochemical Properties

Melting Points and Solubility
Compound Name Melting Point (°C) Solubility Trends Reference
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C5) 196.6–199.3 Moderate in DMSO, low in water
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Not reported High in chloroform, low in hexane
4-Bromo-N-(2,6-difluorophenyl)benzamide Not reported Crystalline solid, soluble in acetone

Key Observations :

  • Halogenated derivatives (e.g., dichloro/fluoro) exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding) .
  • Methoxy-rich analogs show enhanced solubility in organic solvents like DMSO or chloroform .
NMR Spectral Data

Comparative $^{13}\text{C}$ NMR shifts (DMSO-d6, ppm) highlight electronic effects:

Compound Name Carbonyl (C=O) Shift Aromatic Carbon Shifts Reference
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C5) 166.355 99.813 (methoxy-attached carbons)
4-Bromo-N-(3,5-dimethoxyphenyl)-2-(trichloroacetamido)benzamide (A9) 175.662 55.604 (methoxy carbons), 14.298 (CH3)
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 167.040 (benzoyl C=O) 100.769 (trimethoxy-attached carbons)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) deshield carbonyl carbons, shifting $^{13}\text{C}$ signals downfield .
  • Methoxy groups shield adjacent aromatic carbons, producing upfield shifts (~99–100 ppm) .

Biological Activity

4-Bromo-N-(2,5-dichlorophenyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C13_{13}H9_{9}BrCl2_2N
  • Molecular Weight : 332.55 g/mol

The presence of bromine and dichlorophenyl groups contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The compound's mechanism involves disrupting microbial cell membranes or inhibiting specific enzymatic pathways essential for microbial survival.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was evaluated against several cancer cell lines, including breast and colon cancer cells. The results indicated that it induces apoptosis (programmed cell death) through the activation of caspases and modulation of signaling pathways related to cell survival.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular proliferation and increased apoptosis in cancer cells.
  • Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing downstream signaling cascades.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against Candida albicans and various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL, indicating potent antifungal activity.
  • Cancer Cell Line Studies : In a comparative study with established anticancer agents, this compound showed IC50_{50} values ranging from 10 µM to 25 µM across different cancer cell lines. These findings suggest a promising therapeutic index for further development .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50_{50} (µM)
This compoundStructureAntimicrobial, Anticancer10-25
NiclosamideStructureAntifungal33.13
RivastigmineStructureAnti-Alzheimer's56.10

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-(2,5-dichlorophenyl)benzamide
Reactant of Route 2
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4-bromo-N-(2,5-dichlorophenyl)benzamide

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